REACTION_CXSMILES
|
Cl.CS([O:6][C:7]1[CH:8]=[CH:9][C:10]2[C:14]([C:15](=[O:30])[C:16]3[CH:21]=[CH:20][C:19]([O:22][CH2:23][CH2:24][N:25]4[CH2:29][CH2:28][CH2:27][CH2:26]4)=[CH:18][CH:17]=3)=[C:13]([C:31]3[CH:36]=[CH:35][C:34]([O:37]S(C)(=O)=O)=[CH:33][CH:32]=3)[S:12][C:11]=2[CH:42]=1)(=O)=O.O1CCCC1.[OH-].[Na+]>CO>[OH:6][C:7]1[CH:8]=[CH:9][C:10]2[C:14]([C:15](=[O:30])[C:16]3[CH:17]=[CH:18][C:19]([O:22][CH2:23][CH2:24][N:25]4[CH2:26][CH2:27][CH2:28][CH2:29]4)=[CH:20][CH:21]=3)=[C:13]([C:31]3[CH:32]=[CH:33][C:34]([OH:37])=[CH:35][CH:36]=3)[S:12][C:11]=2[CH:42]=1 |f:0.1,3.4|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCC2)=O)C2=CC=C(C=C2)OS(=O)(=O)C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
it was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted to 400 ml
|
Type
|
EXTRACTION
|
Details
|
with water, and the solution was continuously extracted with diethyl ether for 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The aqueous phase was then filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled to below 10°
|
Type
|
ADDITION
|
Details
|
It was then diluted to about 7 liters with water
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was degassed under vacuum
|
Type
|
CUSTOM
|
Details
|
The solids which precipitated
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on a 4.5×60 cm
|
Type
|
CUSTOM
|
Details
|
fractions were collected
|
Type
|
CUSTOM
|
Details
|
fractions 33 through 150 gave 13.5 g
|
Type
|
CUSTOM
|
Details
|
of product, m.p. 146°-147° after crystallization from acetone
|
Reaction Time |
60 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCC2)=O)C2=CC=C(C=C2)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |